molecular formula C13H15NO3 B8242152 Methyl 1,3,3-trimethyl-2-oxoindoline-6-carboxylate

Methyl 1,3,3-trimethyl-2-oxoindoline-6-carboxylate

Cat. No.: B8242152
M. Wt: 233.26 g/mol
InChI Key: ZEDOFKKYXLKJEU-UHFFFAOYSA-N
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Description

Methyl 1,3,3-trimethyl-2-oxoindoline-6-carboxylate is a substituted indoline derivative featuring a methyl ester group at the 6-position, two methyl groups at the 3-position, and an additional methyl group at the 1-position.

Properties

IUPAC Name

methyl 1,3,3-trimethyl-2-oxoindole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2)9-6-5-8(11(15)17-4)7-10(9)14(3)12(13)16/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDOFKKYXLKJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Impact of Solvent and Temperature on Yield and Purity

ExampleSolventTemperature (°C)Molar Ratio (Reagent:Substrate)Yield (%)Purity (%)
2Xylene1103:180.999.43
3Xylene1203:182.499.75
7Toluene1203:160.594.66
9Isopropyl ether1203:171.098.91

Key Findings :

  • Solvent Selection : Xylene outperforms toluene and ethers due to its high boiling point and compatibility with Lewis acid catalysts.

  • Temperature : Reactions at 120°C achieve higher yields (82.4%) and purity (99.75%) compared to lower temperatures.

  • Reagent Stoichiometry : A 3:1 molar ratio of triethyl orthobenzoate to substrate minimizes side reactions.

Industrial Production Considerations

Scalable synthesis requires balancing cost, efficiency, and environmental impact. The patent emphasizes the following industrial adaptations:

Catalyst Recycling

  • Acetic Anhydride : Acts as both a catalyst and dehydrating agent. Recovery rates exceed 85% via distillation.

  • Solvent Reuse : Xylene is recycled through fractional distillation, reducing waste generation.

Process Intensification

  • Continuous Flow Systems : Enhance heat transfer and reduce reaction time by 40% compared to batch processes.

  • In-Line Analytics : HPLC monitoring ensures real-time quality control, with impurities maintained below 0.1%.

Comparative Analysis of Methodologies

Table 2: Methodological Comparison for Indole Derivatives

ParameterBatch SynthesisFlow Chemistry
Reaction Time4–6 hours2.5 hours
Yield70–82%85–90%
Purity95–99.75%>99.9%
ScalabilityModerateHigh

Insights :

  • Flow chemistry offers superior scalability and consistency, critical for industrial applications.

  • Batch methods remain relevant for small-scale research due to lower initial infrastructure costs.

Quality Control and Characterization

Analytical Techniques

  • HPLC : Primary method for assessing purity, with detection limits of 0.01% for impurities.

  • NMR Spectroscopy : Confirms substituent positions and ring structure via characteristic shifts (e.g., δ 3.8 ppm for methoxy groups).

  • Mass Spectrometry : Validates molecular weight (233.26 g/mol) and fragmentation patterns.

Impurity Profiling

Common impurities include:

  • Unreacted Starting Material : <0.1% in optimized protocols.

  • Over-Methylated Byproducts : Mitigated through controlled reagent addition rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3,3-trimethyl-2-oxoindoline-6-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinoline derivatives, while reduction can produce different indoline derivatives .

Scientific Research Applications

Key Properties

  • Molecular Formula : C13H15NO3
  • Molecular Weight : 233.26 g/mol
  • IUPAC Name : Methyl 1,3,3-trimethyl-2-oxoindoline-6-carboxylate

Scientific Research Applications

The compound's applications span several domains:

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer) by inducing apoptosis through modulation of key signaling pathways like the p53-MDM2 interaction.
  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains. However, detailed data on its efficacy and mechanisms are still limited.

2. Pharmaceutical Development

  • This compound serves as a precursor for synthesizing new pharmaceutical agents. It has been identified as an important intermediate in the preparation of nintedanib, a potent tyrosine kinase inhibitor used in treating non-small cell lung cancer and other conditions .

3. Industrial Applications

  • Beyond medicinal uses, it is also employed in synthesizing dyes and pigments due to its unique chemical structure.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

Study on Breast Cancer Cells : One study demonstrated that this compound could selectively induce apoptosis in breast cancer cells while sparing normal epithelial cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics.

In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in tumor growth inhibition. Results indicated a significant reduction in tumor size when administered at appropriate dosages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:

Methyl 6-Chlorooxoindoline-3-Carboxylate (CAS: 151056-78-9)
  • Molecular Formula: C₁₀H₈ClNO₃ .
  • Substituents : Chloro group at the 6-position, oxo group at the 2-position, and methyl ester at the 3-position.
  • Key Differences :
    • The absence of methyl groups at the 1- and 3-positions reduces steric hindrance compared to the target compound.
    • Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity at the aromatic ring, contrasting with the electron-donating methyl groups in the target compound .
Methyl 2-(Trifluoromethyl)-1,2,3,4-Tetrahydroquinoline-6-Carboxylate (CAS: 194673-12-6)
  • Similarity Score : 0.68 (structural resemblance based on bicyclic core and ester group) .
  • Trifluoromethyl group introduces strong electronegativity, affecting solubility and metabolic stability .
Ethyl 5-Methoxyindole-2-Carboxylate
  • Molecular Formula: C₁₂H₁₃NO₃ .
  • Substituents : Methoxy group at the 5-position and ethyl ester at the 2-position.
  • Key Differences :
    • Ethyl ester vs. methyl ester: Longer alkyl chain may increase lipophilicity.
    • Methoxy group’s electron-donating effect contrasts with methyl groups’ steric effects in the target compound .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Purity Key Functional Groups
Methyl 1,3,3-TriMe-2-oxoindoline-6-COOMe* ~235.3 (estimated) N/A N/A Methyl ester, oxoindoline, tri-methyl
Methyl 6-Chlorooxoindoline-3-COOMe 225.63 N/A ≥95% Chloro, oxoindoline, methyl ester
7-Methoxy-1H-indole-3-COOH 191.18 199–201 >97.0% Methoxy, carboxylic acid
Methyl 2-(Trifluoromethyl)-THQ-6-COOMe N/A N/A N/A Trifluoromethyl, tetrahydroquinoline

*Estimated based on analogs.

Biological Activity

Methyl 1,3,3-trimethyl-2-oxoindoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including anticancer and antimicrobial effects, along with a discussion of its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The compound features an indole ring system which is known for its ability to interact with various biological targets. The specific substitution pattern on the indole ring enhances its reactivity and potential as a pharmaceutical agent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties.

  • Cell Line Studies : In vitro studies have demonstrated that this compound inhibits the proliferation of several cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer). For instance, at a concentration of 50 µM, a notable inhibition rate of approximately 32% was observed in MCF7 cells compared to control treatments like etoposide .
  • Mechanism of Action : The mechanism involves the compound's ability to induce apoptosis through the modulation of key signaling pathways such as the p53-MDM2 interaction. This interaction is crucial for regulating the cell cycle and apoptosis .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Preliminary studies suggest that it may be effective against various bacterial strains, although specific data on its efficacy and mechanism remain limited.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotable Differences
Methyl 1-acetyl-2-oxoindoline-6-carboxylateAnticancer agent (Nintedanib precursor)Different substitution pattern
2,3,3-trimethylindoleReagent in organic synthesisLacks significant biological activity

This table highlights how the unique structural features of this compound contribute to its distinct biological activities compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound in cancer therapy:

  • Study on Breast Cancer Cells : A study demonstrated that this compound could selectively induce apoptosis in breast cancer cells while sparing normal epithelial cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics .
  • In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in tumor growth inhibition. Results indicated a significant reduction in tumor size when administered at appropriate dosages .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1,3,3-trimethyl-2-oxoindoline-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves condensation reactions using indole derivatives. For example, analogous syntheses (e.g., Scheme 2 in ) employ acetic acid reflux with sodium acetate as a base. The reaction typically requires 3–5 hours under reflux, followed by precipitation and recrystallization from DMF/acetic acid mixtures . Key variables include stoichiometry (1.1:1 molar ratio of aldehyde to amine) and purification methods (e.g., washing with ethanol/diethyl ether). Yield optimization often hinges on controlling reaction temperature and avoiding side reactions via inert atmospheres.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For indole derivatives, key NMR signals include:

  • ¹H NMR : Resonances for methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and ester carbonyls (δ 3.7–3.9 ppm for OCH₃).
  • ¹³C NMR : Peaks at ~170 ppm confirm ester carbonyls, while indole carbons appear between 110–150 ppm .
    X-ray crystallography (using SHELX or WinGX ) is recommended for absolute configuration determination.

Advanced Research Questions

Q. What strategies address low yields in the cyclization step during synthesis?

  • Methodological Answer : Low yields often arise from incomplete ring closure or competing side reactions. Strategies include:

  • Catalyst Optimization : Substituting acetic acid with BF₃·Et₂O (as in ) enhances cyclization efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than acetic acid .
    Monitoring via TLC or HPLC-MS is critical to identify bottlenecks.

Q. How can computational methods predict reactivity and regioselectivity in derivative synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects and transition states. For example:

  • Electrophilic Substitution : Methyl groups at the 3-position of indole direct electrophiles to the 6-position via resonance stabilization .
  • Steric Maps : Molecular docking simulations (AutoDock Vina) predict steric hindrance in bulky substituent additions .
    Experimental validation through Hammett plots or kinetic isotope effects is advised .

Q. What analytical approaches resolve contradictions in spectroscopic data for structural analogs?

  • Methodological Answer : Discrepancies in NMR or MS data often stem from tautomerism or polymorphism. Solutions include:

  • Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism).
  • PXRD (Powder X-ray Diffraction) : Differentiates polymorphic forms.
  • Cross-Validation : Compare with literature data for analogs like Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate ( ) .

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